molecular formula C18H22ClN3O4S2 B2805239 N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide CAS No. 1091444-51-7

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide

Cat. No. B2805239
CAS RN: 1091444-51-7
M. Wt: 443.96
InChI Key: GKAGEPQIMVJAAI-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide, commonly known as CT-P10, is a biosimilar drug used for the treatment of various autoimmune diseases, including rheumatoid arthritis and non-Hodgkin's lymphoma. CT-P10 is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells, leading to their depletion.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides are well-recognized as inhibitors of carbonic anhydrase (CA), an enzyme involved in many physiological and pathological processes. For instance, aromatic sulfonamides have been studied for their inhibitory effects on different isoforms of carbonic anhydrase, demonstrating potent inhibition across various CA isoforms, suggesting their potential in developing therapeutic agents targeting conditions like glaucoma, edema, epilepsy, and cancer (Supuran et al., 2013).

Antimicrobial Activity

Novel sulfonamides containing specific structural scaffolds have been explored for their antimicrobial properties. A study by Krátký et al. (2012) found that sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds exhibited activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating their potential as antibacterial agents (Krátký et al., 2012).

Anticancer Properties

The modification of sulfonamide structures has led to the discovery of compounds with notable anticancer activities. Ghorab et al. (2015) synthesized sulfonamide derivatives incorporating various functional groups and evaluated their cytotoxicity against breast and colon cancer cell lines, identifying compounds with significant inhibitory effects, highlighting the potential of sulfonamide derivatives in cancer research (Ghorab et al., 2015).

Drug Metabolism Studies

Sulfonamides also serve as valuable tools in studying drug metabolism. Zmijewski et al. (2006) demonstrated the use of biocatalysis to generate mammalian metabolites of a biaryl-bis-sulfonamide compound, facilitating the structural characterization of metabolites and supporting drug development processes (Zmijewski et al., 2006).

Synthesis and Characterization

Research into the synthesis and characterization of sulfonamide compounds contributes to understanding their chemical properties and potential applications. The study of sulfonamide Schiff bases and their complexes, for example, provides insights into their structural characteristics and potential as ligands in coordination chemistry (Li et al., 2009).

properties

IUPAC Name

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S2/c1-18(2,3)17(24)22-13-6-4-12(5-7-13)16(23)20-10-11-21-28(25,26)15-9-8-14(19)27-15/h4-9,21H,10-11H2,1-3H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGEPQIMVJAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide

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